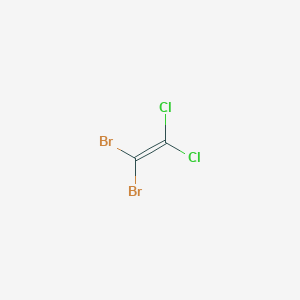

1,1-Dibromo-2,2-dichloroethene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dibromo-2,2-dichloroethene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2Cl2/c3-1(4)2(5)6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIZRKBFFQIMJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Br)Br)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90537471 | |

| Record name | 1,1-Dibromo-2,2-dichloroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116604-05-8, 94808-55-6 | |

| Record name | 1,1-Dibromo-2,2-dichloroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116604058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dibromo-2,2-dichloroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIBROMO-2,2-DICHLOROETHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS6PAR9SAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance Within Halogenated Ethene Chemistry

Halogenated ethenes are fundamental building blocks in organic chemistry, valued for their reactivity and versatility in forming new chemical bonds. The significance of a molecule like 1,1-dibromo-2,2-dichloroethene (B12736089) within this family stems from the unique arrangement and identity of its halogen substituents. The presence of two different types of halogens (bromine and chlorine) on the same molecule opens the door for selective chemical reactions.

In transition-metal-catalyzed reactions, such as the widely used Suzuki-Miyaura coupling, the difference in reactivity between carbon-bromine and carbon-chlorine bonds can be exploited. wikipedia.org Generally, the carbon-bromine bond is more reactive and likely to participate in cross-coupling reactions before the carbon-chlorine bond. This differential reactivity allows for stepwise functionalization, where one type of halogen can be replaced while leaving the other intact for a subsequent transformation. This makes such compounds valuable for the controlled, site-selective synthesis of complex, multi-substituted molecules. wikipedia.org

While detailed studies on this compound are limited, the reactivity of the closely related 1,1-dibromo-1-alkenes is well-documented. These compounds are used in palladium-catalyzed reactions to synthesize various organic structures, including fused bicycles and 1,3-diynes. nih.govchemicalbook.com This suggests that this compound could theoretically serve as a precursor for generating highly functionalized and potentially novel chemical entities. One plausible synthesis route for this compound involves the electrophilic addition of bromine to the double bond of 1,1-dichloroethene. evitachem.com

Broader Research Landscape for Polyhalogenated Olefins

Quantum Chemical Calculations of Molecular Energetics

Quantum chemical methods are instrumental in calculating the fundamental energetic properties of molecules, offering insights that are often difficult to obtain experimentally.

High-accuracy composite computational methods are employed to determine the gas-phase enthalpies of formation (ΔHf) and other thermochemical properties of halogenated compounds. Methodologies such as G3, G4, coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)], and correlation consistent Composite Approach (ccCA) have been used to calculate these values for a range of bromine-containing halocarbons. nsf.gov

A theoretical study calculated the enthalpies of formation for this compound using several of these composite methods. nsf.gov These methods are designed to approximate high-level calculations with greater computational efficiency, providing results that are often in close agreement with experimental data where available. For instance, comparisons across a range of compounds show that the G4 and CCSD(T) methods can achieve mean absolute deviations of just 0.6 kcal/mol from established values. nsf.gov

| Computational Method | Enthalpy of Formation (kcal/mol) |

|---|---|

| G3 | 16.2 |

| G4 | 17.6 |

| ccCA | 17.9 |

| CCSD(T) | 18.4 |

For molecules containing heavy atoms like bromine, the interaction between the electron's spin and its orbital angular momentum (spin-orbit coupling) can have a non-negligible effect on molecular energetics. nsf.govtandfonline.com Including molecular spin-orbit corrections in high-accuracy calculations is therefore important for achieving chemical accuracy. nsf.gov For example, in the case of tetrabromomethane (CBr4), the inclusion of a molecular spin-orbit correction was found to increase the calculated enthalpy of formation by 2.7 kcal/mol when using the CCSD(T)/CBS method. nsf.gov The magnitude of this correction depends on the molecular structure and the electronic environment of the heavy atoms. tandfonline.com

Spectroscopic Property Predictions and Simulated Spectra

While specific simulated spectra for this compound are not detailed in the searched literature, computational methods are widely used to predict the vibrational (infrared and Raman) spectra of related halogenated hydrocarbons. aip.orgresearchgate.net For molecules like 1,2-dichloroethane (B1671644) and 1,2-dibromoethane, quantum mechanical modeling can simulate their IR and Raman spectra. aip.org These simulations often employ cluster models, where the solute molecule is surrounded by a shell of solvent molecules, to accurately capture the influence of the local environment on the vibrational frequencies and intensities. aip.org Such theoretical spectra are invaluable for interpreting experimental results and identifying conformational isomers. aip.orgresearchgate.net

Reaction Mechanism Elucidation via Transition State Theory

Transition state theory is a cornerstone of computational reaction dynamics, allowing for the mapping of reaction pathways and the calculation of energy barriers (activation energies) that govern reaction rates.

In the upper atmosphere, the primary degradation pathway for brominated halocarbons is initiated by ultraviolet light, which leads to the cleavage of the weakest chemical bond. nsf.gov For bromo-chloro substituted compounds, the carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond and is therefore the most likely site for initial photolysis. researchgate.netrjpbcs.com

Theoretical studies on the related molecule 1,2-dibromo-1,2-dichloroethane, using density functional theory (DFT), have calculated the activation energy for the first C-Br bond cleavage. researchgate.net The photolysis reaction requires an energy of 43.183 kcal/mol to break the C-Br bond, yielding a bromine radical (Br•) and a bromo-dichloro-ethyl radical. researchgate.net A second photolysis step, involving the cleavage of the remaining C-Br bond, proceeds with a much lower activation energy of 4.773 kcal/mol. researchgate.net

The bromine radicals produced from photolysis are potent catalysts for ozone depletion in the stratosphere. nsf.gov The reaction between a bromine radical and an ozone molecule has been investigated using computational methods to understand its mechanism and kinetics. researchgate.netresearchgate.net

The reaction is highly efficient, proceeding through a transition state where the bromine atom attaches to the ozone molecule. researchgate.netresearchgate.net Theoretical calculations indicate that the formation of a cyclic transition state (+Br-Cyclic ozone) is the most probable pathway. researchgate.net This reaction is both exothermic and spontaneous. researchgate.net Computational studies have determined the activation energy for this critical ozone-depleting reaction. researchgate.netresearchgate.net

| Parameter | Value | Method/Source |

|---|---|---|

| Activation Energy (Ea) | 3.9 kcal/mol | PM3 researchgate.net |

| Enthalpy of Reaction (ΔHr) | -38.122 kcal/mol | DFT rjpbcs.com |

| Activation Energy for decay from +Br-Cyclic ozone | -10.721 kcal/mol | DFT researchgate.net |

These computational findings highlight that bromine radicals are highly effective at destroying ozone, significantly more so than chlorine radicals, due to lower activation energies for the key reaction steps. researchgate.net

Conformational Analysis and Rotational Isomerism

A foundational concept in the study of molecular structures is conformational analysis, which examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For simple alkanes like ethane, this rotation leads to distinct conformers, such as staggered and eclipsed, which have different potential energies.

However, for this compound, the concept of rotational isomerism as it applies to alkanes is not relevant. The molecule is an ethene derivative, characterized by a carbon-carbon double bond (C=C). This double bond is rigid and does not permit free rotation under normal conditions. Therefore, traditional conformational analysis involving staggered and eclipsed rotamers resulting from C-C single bond rotation is not applicable to this compound. Any theoretical investigation would instead focus on the planarity of the molecule and potential, high-energy distortions from this planar geometry. To date, specific computational studies on such distortions for this compound have not been reported in the literature.

Given that this compound does not exhibit rotational isomerism around the C=C bond, there are no rotational barriers or energy differences between conformers to compare.

Despite the absence of rotational barrier data, theoretical chemistry can provide other critical energetic information, such as the enthalpy of formation. A 2018 computational study by Jorgensen and Cadena calculated the gas-phase enthalpies of formation (ΔHf) for a range of C1 and C2 bromine-containing hydrocarbons at 298 K. nsf.gov This study employed several high-level composite methods to predict these thermodynamic values. The calculated enthalpies of formation for this compound provide the only known comparative energy data for this molecule. nsf.gov

| Computational Method | Calculated Enthalpy of Formation (kcal/mol) |

|---|---|

| G3 | 16.2 |

| G4 | 17.6 |

| ccCA | 17.9 |

| CCSD(T) | 18.4 |

This table summarizes the calculated gas-phase enthalpies of formation for this compound at 298 K using different theoretical methods, as reported by Jorgensen and Cadena (2018). nsf.gov

The selection of an appropriate computational method and basis set is crucial for obtaining accurate theoretical predictions of molecular properties. Different methods, such as the G3, G4, ccCA, and CCSD(T) reported above, offer varying levels of theory and computational expense, which can influence the calculated results. nsf.gov

A comprehensive study dedicated to the systematic evaluation of how different computational methods and a broad range of basis sets affect the calculated geometry, vibrational frequencies, or electronic properties of this compound has not been published. Such a study would be necessary to establish a benchmark for future computational work on this and related asymmetrically substituted haloethenes. The work by Jorgensen and Cadena provides a snapshot using established, high-accuracy composite methods but does not constitute a detailed analysis of the influence of method and basis set selection. nsf.gov

The properties of a molecule can be significantly influenced by its environment, particularly when in a solvent. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects on the electronic structure and geometry of a solute.

Currently, there are no specific theoretical investigations in the published scientific literature that have modeled the influence of different solvents on the electronic structure or other properties of this compound. Such studies would be valuable for understanding how the molecule behaves in solution, which is essential for predicting its reactivity and interactions in a condensed phase.

Synthetic Methodologies and Chemical Transformations of 1,1 Dibromo 2,2 Dichloroethene

Synthetic Routes to 1,1-Dibromo-2,2-dichloroethene (B12736089) and Related Structures

The synthesis of this compound and structurally similar polyhalogenated alkenes can be achieved through several strategic approaches, each offering distinct advantages in terms of starting materials and reaction conditions.

Direct Halogenation Strategies (e.g., bromination of tetrachloroethylene)

Direct halogenation of readily available precursors represents a straightforward approach to this compound. One such method involves the photobromination of tetrachloroethylene. This reaction is typically carried out in the liquid phase and is influenced by factors such as light wavelength and the presence of oxygen. electronicsandbooks.com Studies have shown that the photobromination of tetrachloroethylene can be inhibited by the reaction product, and the rate is not significantly dependent on the concentration of tetrachloroethylene itself. electronicsandbooks.com The temperature effect on this reaction is reported to be small. electronicsandbooks.com Interestingly, small amounts of oxygen have been found to accelerate the photobromination process. electronicsandbooks.com The mechanism is thought to involve a bromo free radical, and the reaction can be reversed at higher temperatures. electronicsandbooks.com

While this method provides a direct route, careful control of reaction conditions is necessary to achieve the desired product selectively and to manage potential side reactions.

Geminal Dibromocyclopropanation and Subsequent Rearrangement Pathways (e.g., from allylsilanes)

A more intricate approach to synthesizing structures related to this compound involves the geminal dibromocyclopropanation of alkenes, followed by rearrangement of the resulting cyclopropane ring. While a direct synthesis of this compound from allylsilanes via this specific pathway is not extensively documented in readily available literature, the underlying principles of cyclopropanation and subsequent rearrangements are well-established in organic synthesis.

For instance, a novel semipinacol rearrangement has been developed using dibromocyclopropanes as sources of carbocations. researchgate.net Heating dibromocyclopropanes that have a 1-hydroxyalkyl group with silver perchlorate and 2,6-lutidine leads to the cleavage of the cyclopropane ring, forming allyl cations. These cations then undergo a 1,2-shift to produce β,γ-unsaturated carbonyl compounds with a quaternary carbon at the α-position. researchgate.net This demonstrates the utility of dibromocyclopropanes in generating complex molecular scaffolds through rearrangement pathways.

Multistep Synthesis of Polyhalogenated Alkenes

The construction of complex polyhalogenated alkenes often necessitates multistep synthetic sequences. These routes offer the flexibility to introduce a variety of halogen atoms and other functional groups in a controlled manner. A general strategy involves the use of smaller, readily available halogenated building blocks that can be coupled and further functionalized.

For example, a simple method for the synthesis of multi-halogenated aryl fluoroalkenyl ethers has been developed from the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of potassium hydroxide. beilstein-journals.org This reaction proceeds through a highly reactive difluoroethylene intermediate and allows for the construction of highly halogenated compounds that can be used for further chemical transformations. beilstein-journals.org

Multistep syntheses often involve a combination of fundamental organic reactions such as substitution, elimination, addition, and rearrangement reactions to build the target molecule. libretexts.orgyoutube.com The choice of reagents and reaction conditions at each step is crucial for achieving the desired regioselectivity and stereoselectivity.

Carbon-Carbon Bond Forming Reactions

The presence of multiple carbon-halogen bonds in this compound makes it an excellent substrate for carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals. These reactions allow for the selective replacement of halogen atoms with various organic groups, providing access to a wide range of substituted alkenes.

Radical-Mediated Transformations for Novel Scaffolds

Polyhalogenated compounds like this compound can participate in radical reactions. The carbon-halogen bonds can be cleaved homolytically to generate radical species, or the double bond can act as a radical acceptor. Visible light-promoted polyhalomethylation of alkenes, for instance, utilizes reagents like chloroform or bromoform as radical precursors. rsc.org

While the direct connection to [1.1.1]propellane chemistry is not established for this compound itself, the principles of radical addition are applicable. A radical generated from another source could add across the dichloro-substituted double bond. The high degree of halogenation on the ethene core would influence the stability and subsequent reactivity of any resulting radical intermediate. Such radical functionalization reactions on related gem-difluoroalkenes are known to circumvent pathways involving unstable anionic intermediates. purdue.edu

Base-Mediated Elimination and Dehydrohalogenation Reactions

Standard base-mediated dehydrohalogenation involves the elimination of H-X from adjacent carbons to form a double or triple bond. Since this compound lacks any hydrogen atoms, it cannot undergo this type of reaction.

However, it can react with strong bases via other pathways. With a sufficiently strong base, such as an organolithium reagent or a strong alkoxide, the molecule can undergo a process analogous to the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. wikipedia.orgchemeurope.com This rearrangement typically involves the deprotonation of a vinylic hydrogen on a 1,1-dihalo-alkene, followed by alpha-elimination to form a vinyl carbene, which then rearranges to an alkyne. wikipedia.orgchemeurope.comyoutube.com

In the case of this compound, a strong base could induce a metal-halogen exchange (typically with a C-Br bond) followed by elimination of the second halogen to generate a highly reactive halo-substituted vinyl carbene. This intermediate could then rearrange, potentially leading to the formation of a chloro- or bromo-substituted alkyne. This transformation provides a route from gem-dihaloalkenes to alkynes. organic-chemistry.org

Heteroatom-Functionalization Reactions

Introducing heteroatoms (N, O, S, P) onto the ethene scaffold can be achieved through several strategies. Nucleophilic substitution on vinyl halides is generally difficult but can be accomplished under specific conditions.

A more versatile approach involves transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bond formation or related couplings for C-S and C-O bonds. Given the reactivity profile of this compound, these couplings would be expected to occur selectively at the C-Br bonds under milder conditions.

Furthermore, direct thioamidation of gem-dibromoalkenes has been achieved by reacting them with an amine and elemental sulfur in an aqueous medium, providing a green protocol for the synthesis of thioamides. rsc.org This type of reaction demonstrates the potential for multicomponent reactions to directly install heteroatom-containing functional groups onto the core structure.

Nucleophilic Additions with Thiols and Amines

The electron-deficient nature of the double bond in this compound, a consequence of the strong inductive effect of the four halogen atoms, makes it susceptible to attack by nucleophiles. This reactivity has been exploited in reactions with thiols and amines to generate a variety of substituted ethene derivatives.

Detailed studies on the nucleophilic substitution reactions of polyhalogenated ethenes have shown that the reactivity and the nature of the final products are highly dependent on the specific substrate and the reaction conditions. While specific studies on this compound are not extensively documented in readily available literature, the general reactivity patterns of similar compounds suggest that thiols and amines would readily add to the double bond, followed by the elimination of a halide, leading to substituted products. The presence of both bromine and chlorine atoms offers potential for regioselective substitution, governed by the better leaving group ability of bromide over chloride.

The reaction with bifunctional nucleophiles, such as dithiols or diamines, could potentially lead to the formation of heterocyclic structures through a double substitution process. The specific outcomes of these reactions, including yields and the stereochemistry of the products, would be contingent on factors such as the nature of the nucleophile, the solvent, the temperature, and the presence of a base.

| Nucleophile | Expected Product Type | Potential Heterocyclic Product (with bifunctional nucleophiles) |

| Thiols (R-SH) | Substituted bromo-chloro-thioethene | Dithiane or dithiepine derivatives |

| Amines (R-NH2) | Substituted bromo-chloro-aminoethene | Diazine or diazepine derivatives |

Advanced Derivatization Strategies

The polyhalogenated framework of this compound serves as a valuable starting point for the synthesis of more complex and functionally diverse molecules. Advanced derivatization strategies have been explored to construct intricate bicyclic and fused ring systems, as well as to achieve stereoselective synthesis of functionalized alkenes and alkynes.

Formation of Complex Bicyclic and Fused Ring Systems

While direct cycloaddition reactions involving this compound are not well-documented, its derivatives can be employed in intramolecular cyclization reactions to construct bicyclic and fused ring systems. The general strategy involves the initial substitution of one or more halogen atoms with a functional group that can subsequently participate in a ring-forming reaction.

For instance, the introduction of a side chain containing a nucleophilic center or a reactive double bond could facilitate an intramolecular cyclization onto the halogenated ethene core. The specific nature of the cyclization would depend on the length and functionality of the tethered side chain, as well as the reaction conditions employed. Palladium-catalyzed cross-coupling reactions on the bromo-substituted positions are a common method to introduce such side chains. Subsequent intramolecular Heck or other cyclization reactions could then lead to the formation of complex polycyclic structures.

| Starting Material Derivative | Cyclization Strategy | Resulting Ring System |

| Alkene-tethered derivative | Intramolecular Heck Reaction | Fused carbocyclic or heterocyclic rings |

| Nucleophile-tethered derivative | Intramolecular Nucleophilic Substitution | Bicyclic systems with a heteroatom bridge |

Stereoselective Synthesis of Functionalized Alkene and Alkyne Derivatives

The differential reactivity of the bromine and chlorine atoms in this compound can be exploited for the stereoselective synthesis of functionalized alkenes and alkynes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, are powerful tools for this purpose.

Selective reaction at the more reactive C-Br bonds allows for the stepwise introduction of different substituents. For example, a Sonogashira coupling can be performed selectively at one of the C-Br bonds to introduce an alkynyl group, yielding a bromo-chloro-en-yne. The remaining halogen atoms can then be further functionalized or reduced to afford a variety of substituted alkenes and alkynes with defined stereochemistry. The stereochemical outcome of these reactions is often influenced by the choice of catalyst, ligands, and reaction conditions.

Furthermore, metal-halogen exchange reactions, typically using organolithium reagents, followed by quenching with an electrophile, can provide access to a range of substituted vinyl derivatives. The stereoselectivity of these transformations is a key aspect of their synthetic utility.

| Reaction Type | Reagent | Product Type |

| Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu co-catalyst | Bromo-chloro-en-yne |

| Suzuki Coupling | Boronic Acid, Pd catalyst | Aryl/Vinyl substituted bromo-chloro-ethene |

| Metal-Halogen Exchange | Organolithium Reagent | Lithiated vinyl species for further functionalization |

Environmental Chemistry and Degradation Pathways of 1,1 Dibromo 2,2 Dichloroethene

Atmospheric Transformation and Reactivity

Once released into the atmosphere, 1,1-dibromo-2,2-dichloroethene (B12736089) is subject to several degradation processes initiated by sunlight and reactive atmospheric species. These transformations are crucial in determining the atmospheric lifetime of the compound.

Hydroxyl Radical-Initiated Oxidation and Photochemical Degradation

The addition of the hydroxyl radical forms a transient, energized haloalkyl radical. The subsequent reactions of this radical are influenced by the halogen substituents. The presence of bromine and chlorine atoms would likely lead to a complex series of reactions, potentially involving the elimination of a halogen atom or reaction with molecular oxygen. This oxidation process would ultimately lead to the formation of various degradation products, such as phosgene (COCl₂), dibromocarbonyl (COBr₂), and other halogenated carbonyls and acids. The precise nature and yield of these products would depend on the specific reaction conditions and the stability of the intermediate radicals. Theoretical studies on related compounds, like dibromoethanes, have focused on hydrogen abstraction, but for an ethene, addition to the double bond is the more probable initial step.

Ozonolysis Mechanisms and Intermediate Formation (e.g., Criegee intermediates)

Ozone (O₃) plays a significant role in the atmospheric degradation of unsaturated compounds. The reaction of ozone with this compound is expected to follow the Criegee mechanism. organic-chemistry.orgmsu.edulibretexts.orgbohrium.com This process begins with a 1,3-dipolar cycloaddition of ozone to the double bond, forming an unstable primary ozonide (a 1,2,3-trioxolane). msu.edubohrium.com

This primary ozonide rapidly decomposes, cleaving the original carbon-carbon double bond. For an asymmetrically substituted alkene like this compound, this cleavage would yield two different sets of fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. msu.edubohrium.com The expected fragmentation products would be dichloroketone (Cl₂C=O, phosgene) and the Criegee intermediate dibromocarbonyl oxide ((Br₂)COO), or dibromoketone (Br₂C=O, dibromocarbonyl) and the Criegee intermediate dichlorocarbonyl oxide ((Cl₂)COO).

These highly reactive Criegee intermediates can then undergo various reactions, including isomerization, decomposition, or reaction with other atmospheric species like water vapor or sulfur dioxide, contributing to the formation of secondary organic aerosols and acidic compounds. Studies on other halogenated ethenes, such as 1,2-dibromoethene and 1,2-dichloroethene, have confirmed the formation of expected intermediates like formyl halides (HC(O)X) via the Criegee pathway.

Direct Photolytic Processes in the Atmosphere

Direct photolysis, the degradation of a molecule by direct absorption of solar radiation, can be a significant atmospheric removal process for compounds that absorb light in the actinic region (wavelengths >290 nm). Halogenated ethenes are known to absorb in the ultraviolet (UV) region. While the specific UV absorption spectrum for this compound is not documented in the provided search results, related compounds like dichloroethylenes show strong absorption at wavelengths around 200 nm.

The carbon-bromine bond is generally weaker than the carbon-chlorine bond, suggesting that photolytic cleavage of a C-Br bond is a likely outcome upon absorption of a sufficiently energetic photon. A theoretical study on a related compound, 1,2-dibromo-1,2-dichloroethane, predicted that photolysis would occur at the carbon-bromine bond. It is plausible that this compound would undergo a similar process, leading to the formation of a bromine radical and a bromodichloroethenyl radical. This initiation step would trigger a cascade of further radical reactions in the atmosphere.

Aquatic and Terrestrial Environmental Transformation Processes

In soil and water, the fate of this compound is determined by its chemical stability and its susceptibility to microbial degradation.

Hydrolytic Stability and Kinetic Studies

Hydrolysis is a chemical transformation process in which a compound reacts with water. For many chlorinated ethenes, hydrolysis in natural waters is an exceedingly slow process. While specific kinetic studies on the hydrolysis of this compound are unavailable, it is expected to be relatively stable against hydrolysis under typical environmental pH and temperature conditions. Abiotic degradation of related chlorinated ethenes in water is generally dominated by other processes, such as reductive dehalogenation in the presence of certain minerals.

Microbial Biotransformation Pathways (Aerobic and Anaerobic)

The biodegradation of halogenated compounds by microorganisms is a key process in their environmental remediation. nih.gov Microorganisms have evolved various enzymatic systems, known as dehalogenases, to cleave carbon-halogen bonds. nih.govnih.gov The degradation of this compound can potentially occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Pathways: Under aerobic conditions, the microbial degradation of halogenated alkenes can proceed via co-metabolism, where the degradation is facilitated by enzymes produced for other purposes. Oxygenase enzymes, for example, could potentially attack the double bond, leading to the formation of epoxides. These epoxides are unstable and can undergo further transformation, including hydrolytic dehalogenation, to form halogenated alcohols and diols, which can then be channeled into central metabolic pathways. Studies on cis-1,2-dichloroethene have shown that some bacteria can use it as a sole carbon and energy source. nih.gov

Anaerobic Pathways: Under anaerobic conditions, the primary biotransformation pathway for highly halogenated compounds is reductive dehalogenation. semanticscholar.org In this process, the halogenated compound is used as an electron acceptor, and a halogen atom is removed and replaced with a hydrogen atom. For this compound, this process would likely occur sequentially, with bromines being removed preferentially over chlorines due to the lower bond energy of the C-Br bond. This would lead to the formation of less halogenated daughter products, such as bromo-dichloroethene, followed by chloroethenes, and potentially vinyl chloride and ethene. Studies on the anaerobic biodegradation of 1,2-dibromoethane and 1,2-dichloroethane (B1671644) show that these compounds can be effectively dehalogenated, although the rates and pathways can be influenced by the presence of other contaminants. researchgate.net

The table below summarizes the probable degradation pathways based on the behavior of analogous compounds.

| Environment | Process | Initiating Species/Condition | Probable Intermediates/Products |

| Atmosphere | Hydroxyl Radical Oxidation | •OH Radical | Halogenated carbonyls (e.g., phosgene, dibromocarbonyl), haloalkyl radicals |

| Atmosphere | Ozonolysis | Ozone (O₃) | Primary ozonide, Criegee intermediates (e.g., (Br₂)COO, (Cl₂)COO), phosgene, dibromocarbonyl |

| Atmosphere | Direct Photolysis | UV Radiation | Bromine radicals, bromodichloroethenyl radical |

| Aquatic/Terrestrial | Hydrolysis | Water (H₂O) | Expected to be very slow |

| Aquatic/Terrestrial | Aerobic Biodegradation | Oxygenase enzymes | Halogenated epoxides, diols |

| Aquatic/Terrestrial | Anaerobic Biodegradation | Reductive dehalogenases | Bromo-dichloroethene, chloroethenes, vinyl chloride, ethene |

Dehydrohalogenation in Environmental Matrices

As an unsaturated alkene, this compound does not possess the necessary hydrogen atoms to undergo dehydrohalogenation, which is an elimination reaction that typically removes a hydrogen halide from a saturated alkyl halide to form an alkene wikipedia.org. Instead, the environmental degradation of highly halogenated alkenes like this compound in soil and water matrices is more likely to proceed through other pathways, such as reductive dehalogenation.

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom and is a key transformation process for many chlorinated and brominated compounds under anaerobic conditions epa.govnih.gov. In this process, the halogenated compound acts as an electron acceptor epa.gov. Generally, bromine atoms are more readily eliminated through such reactions than chlorine atoms epa.gov. While specific studies on the degradation of this compound were not prominent in the surveyed literature, the principles governing the fate of similar compounds suggest that it would be susceptible to reductive dehalogenation, sequentially losing its bromine and chlorine atoms. This process can be either biotic, mediated by anaerobic microorganisms, or abiotic, catalyzed by reactive minerals like iron sulfides nih.govresearchgate.net.

Table 1: Potential Degradation Reactions for Highly Halogenated Alkenes in Environmental Matrices

| Reaction Type | Description | Relevant Environmental Conditions |

| Reductive Dehalogenation (Hydrogenolysis) | Replacement of a halogen atom (Br or Cl) with a hydrogen atom. | Anaerobic (oxygen-deficient) soil and groundwater. |

| Dihaloelimination | Removal of two halogen atoms from adjacent carbons (not applicable to ethenes, but to their ethane precursors). | Anaerobic conditions, often microbially mediated. |

| Oxidation | Chemical or biological reaction that breaks the carbon-carbon double bond. | Aerobic (oxygen-rich) conditions, or via strong chemical oxidants. |

Formation as a Secondary Environmental Degradation Product

This compound can be formed in the environment as a secondary product resulting from the degradation of more highly halogenated saturated alkanes. This formation typically occurs in anaerobic environments, such as contaminated soils, sediments, and groundwater, through the process of dihaloelimination from a polyhalogenated ethane precursor epa.gov.

A well-documented analogue is the degradation of 1,1,2,2-tetrachloroethane, which can undergo dichloroelimination (a type of reductive dehalogenation) to form 1,2-dichloroethene dss.go.thusgs.govcdc.gov. This transformation involves the removal of two chlorine atoms from adjacent carbon atoms, resulting in the formation of a double bond. By analogy, it is plausible that this compound is formed from the degradation of an ethane molecule containing at least one bromine and one chlorine on each carbon atom. For instance, a compound like 1,1,2-tribromo-1,2,2-trichloroethane could undergo the elimination of a bromine and a chlorine atom (or two bromine/chlorine atoms) from adjacent carbons to yield this compound. These reactions can be either biotic, carried out by specific anaerobic bacteria, or abiotic researchgate.netusgs.gov.

Table 2: Plausible Precursor Compounds and Formation Pathways for this compound

| Potential Precursor Compound | Chemical Formula | Transformation Pathway |

| 1,1,1,2-Tetrabromo-2,2-dichloroethane | C₂Br₄Cl₂ | Dihaloelimination |

| 1,1,2-Tribromo-1,2,2-trichloroethane | C₂Br₃Cl₃ | Dihaloelimination |

| 1,2-Dibromo-1,1,2,2-tetrachloroethane | C₂Br₂Cl₄ | Dihaloelimination |

Advanced Analytical Methodologies for 1,1 Dibromo 2,2 Dichloroethene Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for probing the molecular structure and observing the transient species involved in the reactions of 1,1-Dibromo-2,2-dichloroethene (B12736089).

Fourier-Transform Infrared (FT-IR) Spectroscopy for Reactive Intermediates

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and elucidating the structure of molecules. In the context of this compound research, FT-IR is particularly valuable for the study of reactive intermediates generated during thermal or photochemical reactions.

Reactive intermediates are transient species that are often difficult to isolate and characterize. nih.gov The technique of matrix isolation is frequently coupled with FT-IR spectroscopy for this purpose. fu-berlin.deruhr-uni-bochum.defu-berlin.de This involves trapping the reactive species in an inert solid matrix, such as argon or nitrogen, at cryogenic temperatures. fu-berlin.de This "pseudo gas-phase" environment prevents the diffusion and subsequent reaction of the intermediates, allowing for their spectroscopic characterization. fu-berlin.de

For a molecule like this compound, thermal decomposition can lead to the formation of various reactive intermediates, such as carbenes, radicals, and smaller unsaturated molecules. semanticscholar.org FT-IR spectroscopy can detect the characteristic vibrational frequencies of these species, providing insights into the decomposition pathways. While specific studies on this compound are not prevalent in the literature, data from related halogenated ethenes can be used to predict the spectral features of potential intermediates. nih.govsns.it

Table 1: Predicted FT-IR Absorptions for Potential Reactive Intermediates from this compound

| Reactive Intermediate | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Dichlorovinylidene carbene | C=C (carbene) | 2000 - 2100 |

| Bromochlorovinyl radical | C=C | 1550 - 1650 |

| Dichloroacetylene | C≡C | 2100 - 2250 |

This table is generated based on known vibrational frequencies of similar functional groups in related molecules.

Raman Spectroscopy for Conformational Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy and is particularly useful for studying the vibrational modes of non-polar bonds. For molecules with rotational freedom, Raman spectroscopy is a key technique for conformational analysis.

While the rigid double bond in this compound precludes the existence of rotamers around the C=C bond, Raman spectroscopy can still provide valuable information about the molecule's vibrational modes. The planarity of the ethene backbone simplifies the vibrational analysis. The intense Raman scattering from the C=C and C-halogen bonds can be used to characterize the molecule and monitor its reactions.

Studies on structurally related dihaloethanes, such as 1,2-dichloroethane (B1671644) and 1,2-dibromoethane, have extensively used Raman spectroscopy to investigate the equilibrium between their gauche and anti conformers. nih.gov These studies demonstrate the sensitivity of Raman spectroscopy to the local symmetry and environment of the molecule. Although this compound does not exhibit such conformational isomerism, Raman spectroscopy remains a valuable tool for its structural characterization.

Chromatographic-Mass Spectrometric Approaches for Identification and Quantification

The combination of chromatography for separation and mass spectrometry for detection provides a highly sensitive and selective method for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Products and Environmental Samples

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, such as this compound and its reaction products. gcms.czrestek.com In GC, the components of a mixture are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its unambiguous identification.

In the context of this compound research, GC-MS is employed to:

Analyze reaction products: Following a chemical reaction, GC-MS can be used to identify the various products formed, providing insights into the reaction mechanism and selectivity.

Monitor environmental samples: Due to its high sensitivity, GC-MS is used to detect and quantify trace levels of halogenated pollutants in environmental matrices such as water, soil, and air. researchgate.netnih.govd-nb.info

The choice of ionization technique in MS, such as electron ionization (EI) or chemical ionization (CI), can be tailored to obtain either detailed structural information from fragmentation patterns or to enhance the signal of the molecular ion.

Table 2: Typical GC-MS Parameters for the Analysis of Halogenated Ethenes

| Parameter | Setting |

| GC Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 40 °C to 280 °C) |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50 - 350 amu |

These parameters are illustrative and may be optimized for specific applications.

Electrochemical Methods for Mechanistic Investigations

Electrochemical techniques are powerful for probing the redox properties of molecules and for investigating the mechanisms of electron transfer reactions. nih.gov For halogenated compounds like this compound, electrochemical reduction can lead to the cleavage of carbon-halogen bonds. nih.gov

Cyclic voltammetry (CV) is a commonly used electrochemical method to study the reduction and oxidation processes of a substance. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is obtained which provides information about the reduction potentials of the C-Br and C-Cl bonds in this compound. The stepwise reduction of the different halogen atoms can often be observed, providing insight into the relative ease of cleavage.

Quantitative Analysis of Halide Release (e.g., Potentiometric Methods)

Many reactions of this compound, particularly reductive or nucleophilic substitution reactions, result in the release of bromide and chloride ions into the reaction medium. The quantitative analysis of these halide ions is crucial for determining reaction kinetics and stoichiometry.

Potentiometric methods, utilizing ion-selective electrodes (ISEs), are well-suited for the direct and continuous measurement of halide ion concentrations. rsc.orgpdx.edugazi.edu.tr A bromide-selective electrode and a chloride-selective electrode can be used to monitor the formation of Br⁻ and Cl⁻ ions in real-time. pdx.edu The potential difference between the ISE and a reference electrode is related to the activity (and thus concentration) of the specific halide ion in the solution. pdx.edu

Potentiometric titration is another robust method for halide quantification. metrohm.commetrohm.comresearchgate.net In this technique, a solution of a precipitating agent, typically silver nitrate (AgNO₃), is added to the sample. metrohm.commetrohm.com The potential is monitored with a silver electrode, and the equivalence points corresponding to the precipitation of silver bromide (AgBr) and silver chloride (AgCl) can be determined. Due to the difference in solubility products of AgBr and AgCl, sequential titration is possible, allowing for the determination of both bromide and chloride concentrations in the same sample. metrohm.com

Table 3: Comparison of Potentiometric Methods for Halide Analysis

| Method | Principle | Advantages | Disadvantages |

| Ion-Selective Electrode (ISE) | Direct potentiometry | Real-time monitoring, high sensitivity | Susceptible to interferences |

| Potentiometric Titration | Titration with a precipitating agent | High accuracy and precision | Slower, not suitable for real-time monitoring |

Applications in Advanced Organic Synthesis and Materials Science of 1,1 Dibromo 2,2 Dichloroethene

Versatility as a Building Block in Complex Molecular Synthesis

The dense halogenation of 1,1-Dibromo-2,2-dichloroethene (B12736089) provides multiple reaction sites, making it and its related structures powerful building blocks for creating highly functionalized and sterically demanding molecules.

1,1-Dihaloalkenes, a class of compounds to which this compound belongs, are versatile precursors for a variety of substituted alkenes and alkynes. They are particularly effective substrates in transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed methodologies, such as the Suzuki-Miyaura coupling, enable the sequential and stereoselective substitution of the halogen atoms. nih.gov This allows for the controlled introduction of different organic groups, leading to the synthesis of complex trisubstituted alkenes. nih.gov

The general strategy involves the stepwise reaction of the 1,1-dihaloalkene with organometallic reagents. The different reactivity of bromine and chlorine atoms can be exploited for selective functionalization. Furthermore, domino reactions involving 1,1-dibromo-1-alkenes can directly yield disubstituted alkynes under palladium catalysis, showcasing an efficient route to these valuable structures. researchgate.net The reaction of 1,1-dibromoalkenes with reagents like diselenides can also be controlled to selectively form (E)-1-bromo-1-selenoalkenes or ketene (B1206846) selenoacetals, further demonstrating their utility in creating polyfunctionalized alkenes. researchgate.net

| Reaction Type | Substrate Class | Key Reagents | Product Class | Reference |

|---|---|---|---|---|

| Sequential Suzuki-Miyaura Coupling | 1,1-Dibromoalkenes | Alkenyltrifluoroborates, Alkyltrifluoroborates, Pd(PPh₃)₄ | Trisubstituted Conjugated Dienes | nih.gov |

| Domino Coupling | 1,1-Dibromo-1-alkenes | Triarylbismuths, Palladium Catalyst | Disubstituted Alkynes | researchgate.net |

| Selenation | 1,1-Dibromoalkenes | Diselenides | (E)-1-Bromo-1-selenoalkenes / Ketene Selenoacetals | researchgate.net |

| Intramolecular Bis(carbopalladation) | 1,1-Dibromo-1-alkenes with pendant C=C bonds | Pd(PPh₃)₄ | Fused Bicyclic Compounds | researchgate.net |

A key application of derivatives of this compound is in the synthesis of structurally constrained molecules, most notably bicyclo[1.1.1]pentanes (BCPs). BCPs are recognized as important bioisosteres for arene rings in medicinal chemistry, often improving properties like solubility and metabolic stability. domainex.co.uk

The synthesis of the BCP core frequently begins with a derivative, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. orgsyn.orgrsc.org This compound is used to generate [1.1.1]propellane, a highly strained and reactive intermediate. orgsyn.org The propellane readily undergoes radical addition reactions across its central bond, providing a versatile entry point to a wide range of 1,3-disubstituted BCPs. orgsyn.org A notable derivative synthesized through this pathway is 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), which is valued for its superior storability and serves as a key building block for further functionalization. lboro.ac.uklboro.ac.uk

Potential in Polymer and Functional Material Development

The unique electronic and structural features of this compound and its derivatives suggest their potential utility in the creation of specialized polymers and functional organic materials.

Compounds containing weak carbon-halogen bonds can function as CTAs. Given the presence of four halogen substituents, this compound possesses the structural requirements to potentially act as a chain transfer agent. The C-Br bonds are weaker than the C-Cl bonds and would be more susceptible to abstraction by a polymer radical. This would result in a "dead" polymer chain and a new radical centered on the ethene derivative, which could then initiate the polymerization of another monomer. This application remains an area of potential rather than established practice, based on the fundamental principles of chain transfer reactions. rubbernews.com

Derivatives of this compound can serve as precursors to complex, conjugated systems relevant to materials science. A compelling example is the synthesis of tetrathio sigmaaldrich.comhelicene from 1,1-di(3-benzothienyl)-2,2-dichloroethene. researchgate.net Helicenes are polycyclic aromatic compounds with a unique helical structure, which imparts strong chiroptical properties, making them attractive for applications in optics and electronics. The synthesis of this helicene was achieved through an intramolecular ring closure of a dithiol derived from the dichloroethene precursor. researchgate.net This highlights a pathway from a simple halogenated ethene derivative to a material with advanced optical properties.

Development of Catalytic Methodologies Utilizing this compound Derivatives

While 1,1-dihaloalkenes are typically used as substrates in catalytic reactions, recent research has shown that their downstream derivatives can themselves possess catalytic activity. This opens a new avenue for the application of frameworks derived from this compound.

Specifically, research has demonstrated that 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) can function as a Lewis acid catalyst. lboro.ac.uk This BCP derivative, accessible from precursors like 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, was shown to enable condensation reactions between indoles and acetone (B3395972) that were not achievable with traditional methods. lboro.ac.uklboro.ac.uk This discovery expands the utility of the BCP scaffold beyond its role as a structural mimic in medicinal chemistry into the realm of organocatalysis. The development of such methodologies, where a derivative of the initial building block becomes a catalyst for other transformations, represents a sophisticated application in chemical synthesis. lboro.ac.uk

Q & A

Q. How can 1,1-dibromo-2,2-dichloroethene be synthesized, and what are the critical parameters influencing yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of ethene derivatives. For example, base-mediated reactions using phenol derivatives and halogenated precursors (e.g., halothane analogs) can introduce bromine and chlorine atoms at specific positions . Key parameters include:

- Temperature : Controlled conditions (e.g., 0–25°C) to minimize side reactions.

- Catalysts : Use of bases like KOH or NaOH to deprotonate intermediates.

- Purification : Fractional distillation or column chromatography to isolate the product from dihalogenated byproducts.

Structural confirmation via NMR and X-ray crystallography is critical, as positional isomerism (e.g., 1,1- vs. 1,2-substitution) can occur .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR :

- ¹H NMR : No signals due to symmetry (if planar) or splitting from adjacent halogen atoms.

- ¹³C NMR : Distinct peaks for carbons bonded to Br (~95–105 ppm) and Cl (~75–85 ppm) .

- IR : Strong C-Br (~550–650 cm⁻¹) and C-Cl (~500–600 cm⁻¹) stretches.

- Mass Spectrometry : Molecular ion peaks at m/z 242 (C₂Br₂Cl₂⁺) and fragment ions from sequential halogen loss (e.g., Br⁻, Cl⁻) .

Q. What are the solubility characteristics of this compound in common organic solvents, and how do temperature and solvent polarity affect partitioning?

- Methodological Answer : While direct data for this compound is limited, analogs like cis-1,2-dichloroethene show temperature-dependent solubility minima (e.g., ~304 K in water) due to competing entropy and enthalpy effects . For organic solvents:

- Nonpolar solvents (hexane, toluene) : High solubility due to halogenated hydrophobic interactions.

- Polar aprotic solvents (DMSO, acetone) : Moderate solubility influenced by dipole-dipole interactions.

Experimental determination via gas chromatography (GC) with flame ionization detection (FID) is recommended, using methods optimized for chlorinated/brominated compounds .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions compared to other polyhalogenated ethenes?

- Methodological Answer : The electron-withdrawing effects of Br and Cl atoms reduce electron density at the double bond, making it susceptible to nucleophilic attack. Compared to 1,2-dichloroethene:

- Steric hindrance : The 1,1-dibromo configuration creates a planar geometry, limiting access to reactive sites.

- Leaving group ability : Bromine’s higher polarizability facilitates faster substitution than chlorine.

Computational modeling (e.g., DFT) can predict reaction pathways by analyzing charge distribution and transition states .

Q. What are the challenges in modeling the environmental fate of this compound, and how can kinetic degradation parameters be experimentally determined?

- Methodological Answer : Key challenges include:

- Hydrolysis rates : Brominated compounds hydrolyze slower than chlorinated analogs. Use GC-MS to track degradation products in aqueous systems at varying pH .

- Microbial degradation : Enrichment cultures from contaminated sites can assess biodegradation potential. Monitor electron acceptors (e.g., f(e) values) to quantify chlororespiratory activity .

Kinetic parameters (e.g., half-life) require batch reactor studies with controlled temperature and redox conditions .

Q. In what ways does the steric arrangement of halogen atoms in this compound impact its interaction with catalytic systems in cross-coupling reactions?

- Methodological Answer : The 1,1-dibromo-2,2-dichloro configuration imposes steric constraints that hinder oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.